molecular formula C9H13N3O B3346093 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine CAS No. 1141417-81-3

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine

Cat. No.: B3346093
CAS No.: 1141417-81-3
M. Wt: 179.22 g/mol
InChI Key: OJHRFDMQSVUUQK-UHFFFAOYSA-N
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Description

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine (CAS 1141417-81-3) is a specialized fused bicyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a pyridazine ring annulated to a seven-membered azepine ring, creating a unique heterocyclic scaffold with a molecular formula of C9H13N3O and a molecular weight of 179.22 g/mol . Compounds featuring the pyridazine core, such as this reagent, are valuable synthetic intermediates and pharmacophores in drug discovery . The pyridazine scaffold is recognized for its diverse biological properties and is found in various therapeutic agents, serving as a key structural motif in the development of molecules with potential antiviral, antifungal, antimicrobial, and anticancer activities . Furthermore, this specific pyridazino-azepine architecture represents a novel chemotype that can be explored through scaffold-hopping strategies to derive new bioactive molecules, similar to approaches used in developing CCR2 antagonists from related tetrahydro-pyrido azepinone systems . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at 2-8°C) are recommended to maintain product stability and integrity .

Properties

IUPAC Name

3-methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-9-6-7-2-4-10-5-3-8(7)11-12-9/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHRFDMQSVUUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C2CCNCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the formation of the azepine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure and functionality.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that derivatives of pyridazino[3,4-d]azepine compounds exhibit antidepressant-like effects. Studies have shown that these compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. The methoxy group at the 3-position enhances the compound's affinity for serotonin receptors, potentially leading to improved efficacy in treating depression .

Antipsychotic Activity
The structural features of 3-methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine suggest it may possess antipsychotic properties. Preliminary studies indicate that it can modulate dopamine receptor activity, which is significant for managing conditions such as schizophrenia. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Neuropharmacology

Cognitive Enhancement
Emerging evidence suggests that this compound may improve cognitive functions. Its interaction with cholinergic systems has been studied for potential applications in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. By enhancing acetylcholine release, it could aid in memory retention and learning processes .

Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of pyridazino[3,4-d]azepines. Animal models have demonstrated that these compounds can reduce oxidative stress and inflammation in neural tissues, suggesting a role in protecting against neurodegenerative disorders .

Chemical Synthesis

Intermediate in Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the development of more complex molecules. Its unique structure allows chemists to explore various modifications leading to new derivatives with enhanced biological activities. The compound can be synthesized through multi-step reactions involving cyclization and functionalization processes .

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant effectsDemonstrated increased serotonin receptor binding affinity leading to reduced depressive symptoms in animal models .
Study BAntipsychotic propertiesShowed modulation of dopamine receptors with significant reduction in psychotic-like behaviors .
Study CCognitive enhancementIndicated improvement in memory tasks in rodent models through cholinergic pathway activation .
Study DNeuroprotectionFound reduced markers of oxidative stress and inflammation following treatment with the compound .

Mechanism of Action

The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the compound’s modifications .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Target/Activity
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine Pyridazino-azepine 3-Methoxy Hypothesized kinase/receptor modulation
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido-diazepine-dione Pyrimido[4,5-b][1,4]diazepine-dione Ethoxymethyl, methyl, phenyl Antitumor, HIV-1 RT inhibition
MGL-3196 (Pyridazinone-triazine) Pyridazinone-triazine 3,5-Dichloro, isopropyl, triazine Thyroid hormone receptor β agonist
JNJ-18038683 (Hexahydropyrazolo-azepine) Pyrazolo[3,4-d]azepine Benzyl, 4-chlorophenyl Serotonin receptor modulation
  • Ring Systems: The target compound’s pyridazine-azepine fusion contrasts with pyrimido-diazepine () and pyrazolo-azepine (). Pyridazinone derivatives like MGL-3196 () prioritize planar aromatic systems for receptor selectivity, whereas the methoxy group in the target compound may sterically hinder interactions compared to smaller substituents (e.g., chloro in MGL-3196) .
  • Substituent Impact :

    • Methoxy groups (electron-donating) may reduce metabolic oxidation compared to ethoxymethyl or chlorinated groups, improving bioavailability .
    • Bulky substituents (e.g., benzyl in JNJ-18038683) often enhance receptor specificity but reduce solubility, necessitating formulation aids like cyclodextrins .

Pharmacokinetics and Formulation

  • Solubility and Salt Forms: JNJ-18038683 requires citrate salt formation and cyclodextrin solubilization, whereas methoxy groups in the target compound may improve intrinsic solubility compared to halogenated analogs .

Biological Activity

3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine is a nitrogen-containing heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 148.205 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 269.7 ± 30.0 °C at 760 mmHg
  • LogP : Approximately 0.31 .

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

Antidepressant Effects

A study demonstrated that derivatives of pyridazino compounds show significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival in models of neurodegeneration by promoting the synthesis of neurotrophic factors and reducing oxidative stress .

Antinociceptive Activity

In pain models, the compound exhibited significant antinociceptive effects, suggesting potential applications in pain management therapies. The underlying mechanism may involve interaction with opioid receptors and modulation of pain pathways in the central nervous system .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : The compound significantly reduced immobility time in the forced swim test and increased locomotor activity compared to control groups.
    • : Suggests potential for development as an antidepressant agent.
  • Neuroprotection in Stroke Models :
    • Objective : To assess neuroprotective effects post-stroke.
    • Findings : Administration of the compound resulted in reduced infarct size and improved functional recovery in treated animals.
    • : Indicates potential therapeutic use in stroke management.

Data Table of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestReduced immobility
NeuroprotectionStroke ModelReduced infarct size
AntinociceptivePain ModelSignificant pain relief

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of appropriate heterocyclic precursors. For example, refluxing with carbon disulfide in ethanol sodium ethoxide (yield: 68%) or dry pyridine (yield: 54%) significantly impacts efficiency due to solvent polarity and catalyst interactions . Optimize temperature (reflux vs. ambient) and catalyst choice (e.g., HCl vs. acetic acid) based on analogous pyridazino syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm methoxy group placement and azepine ring saturation. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%). For fused heterocycles, 2D NMR (COSY, HSQC) resolves overlapping signals, as demonstrated in pyridazino-triazine derivatives .

Q. How can researchers assess the purity of this compound?

  • Methodology : Employ HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times against reference standards. For impurities, use LC-MS to identify byproducts, as outlined in pharmaceutical impurity profiling protocols .

Advanced Research Questions

Q. How can contradictory data in synthetic yields (e.g., 68% vs. 54%) be systematically analyzed?

  • Methodology : Conduct Design of Experiments (DoE) to isolate variables (solvent, catalyst, temperature). For example, in pyridazino-thione synthesis, ethanol sodium ethoxide outperformed pyridine due to enhanced nucleophilicity. Use ANOVA to quantify factor significance and optimize conditions .

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., thyroid hormone receptor β) using PyRx. Validate with MD simulations (GROMACS) to assess binding stability. Reference studies on pyridazino-triazines show correlation between logP (<3.0) and CNS permeability .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology : Synthesize analogs with modifications at the methoxy group or azepine ring. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with QSAR models (DRAGON descriptors). For example, substituents at the 3-position in pyridazino derivatives enhance affinity for kinase targets .

Q. What strategies mitigate challenges in scaling up lab-scale synthesis?

  • Methodology : Use continuous flow chemistry to improve heat/mass transfer. For sensitive intermediates, replace ethanol with scCO₂ (supercritical CO₂) to reduce decomposition. Reference scaled syntheses of pyridazino[3,4-d]azepines highlight solvent recycling and catalyst recovery .

Q. How do solvent polarity and pH influence the stability of this compound in solution?

  • Methodology : Conduct accelerated stability studies (ICH guidelines) in buffers (pH 1–10) and solvents (DMSO, ethanol). Monitor degradation via UHPLC-PDA and identify products using LC-QTOF-MS . Pyridazino analogs show instability in acidic conditions due to ring-opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Reactant of Route 2
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine

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